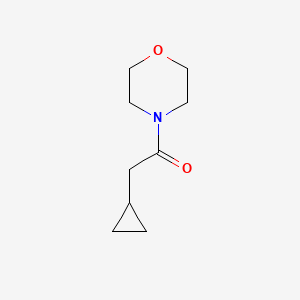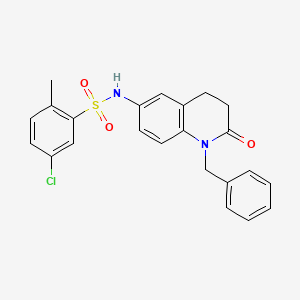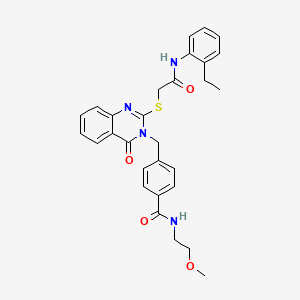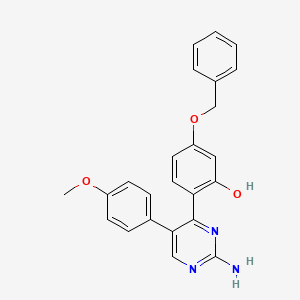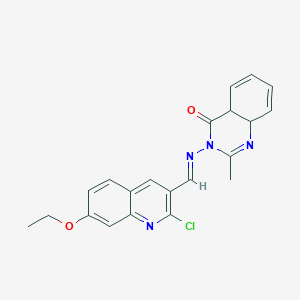
(E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methyl-4a,8a-dihydroquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methyl-4a,8a-dihydroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H19ClN4O2 and its molecular weight is 394.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
Research on quinazolinone and quinoline derivatives has shown these compounds to possess significant antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and Schiff bases derived from similar core structures have been synthesized and found to exhibit good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). These findings suggest that the compound could be explored for its antimicrobial potential, contributing to the development of new antimicrobial agents.
Synthesis and Chemical Transformations
The chemical synthesis and transformations of quinazolinone and related compounds have been extensively studied, providing valuable insights into their chemical behavior and potential applications. For example, the solvolytic transformations of specific isoquinolin-1-one derivatives have led to the synthesis of novel compounds, indicating a pathway for generating diverse derivatives with potentially useful properties (Soetens & Pandit, 1980). Such studies underscore the versatility of these compounds in chemical synthesis, potentially extending to the compound of interest.
Corrosion Inhibition
Quinoline derivatives have also been found to serve as effective corrosion inhibitors. A study on Schiff bases derived from quinoline analogs demonstrated their efficacy in inhibiting mild steel corrosion in hydrochloric acid solution (Prabhu et al., 2008). This application suggests that similar compounds, including the one , might be explored for their corrosion inhibition capabilities, potentially contributing to materials science and engineering.
Anticancer Research
Quinazolinone compounds have been investigated for their anticancer properties. Research into quinazolinone antifolate inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, has revealed that certain derivatives exhibit potent anticancer activity (Marsham et al., 1989). This area of research highlights the potential of quinazolinone derivatives in developing new anticancer therapies, suggesting a similar avenue could be pursued with the compound of interest.
特性
IUPAC Name |
3-[(E)-(2-chloro-7-ethoxyquinolin-3-yl)methylideneamino]-2-methyl-4a,8a-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-3-28-16-9-8-14-10-15(20(22)25-19(14)11-16)12-23-26-13(2)24-18-7-5-4-6-17(18)21(26)27/h4-12,17-18H,3H2,1-2H3/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHYVCAKLRVTI-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C=NN3C(=NC4C=CC=CC4C3=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)/C=N/N3C(=NC4C=CC=CC4C3=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)
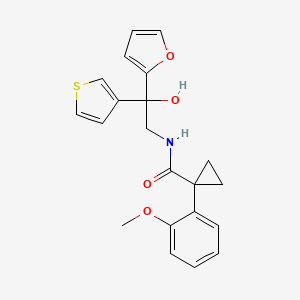
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)
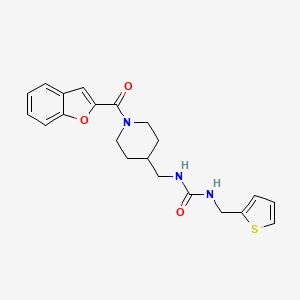
![4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2984192.png)
